Daptomycin
Overview
Description
Daptomycin is a cyclic lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive organisms . It is sold under the brand name Cubicin among others . Daptomycin was removed from the World Health Organization’s List of Essential Medicines in 2019 . The World Health Organization classifies daptomycin as critically important for human medicine .
Synthesis Analysis
Daptomycin is produced by Streptomyces roseosporus . The synthesis of daptomycin begins with the activation of decanoic acid by DptE, which then transfers the acid onto DptF. The condensation reaction between acid and tryptophan is catalyzed by DptA. Next, under the action of DptA, DptBC, and DptD, the remaining 12 amino acids are condensed and connected to the being synthesized peptide chain in turn .
Molecular Structure Analysis
The polypeptide portion of daptomycin consists of 13 amino acid residues, the ten C-terminal of which form a cyclic peptide . The ring is closed by an ester bond, between the alcohol group of threonine 10 and the carboxylic acid group of the C-terminal kynurenine . Daptomycin is classified as a depsipeptide .
Chemical Reactions Analysis
Daptomycin has a unique mechanism of action, disrupting multiple aspects of cell membrane function and inhibiting protein, DNA, and RNA synthesis . It binds to the bacterial cell membranes, causing rapid depolarization of the membrane due to potassium efflux .
Physical And Chemical Properties Analysis
Daptomycin is a trianion at physiological pH, which binds Ca 2+ in a 1:1 stoichiometric ratio to become a monoanion . Calcium-binding facilitates daptomycin’s insertion into bacterial membranes preferentially due to their high content of the acidic phospholipids phosphatidylglycerol (PG) and cardiolipin (CL) .
Scientific Research Applications
Bactericidal Activity Against Gram-Positive Pathogens :
- Daptomycin exhibits rapid bactericidal activity against various Gram-positive pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (Carpenter & Chambers, 2004).
- The drug is effective against penicillin-resistant Streptococcus pneumoniae and ampicillin-resistant enterococci (Sauermann et al., 2007).
Mechanism of Action :
- Daptomycin acts by causing membrane distortions in bacterial cells, leading to mislocalization of essential proteins for cell division and cell wall synthesis, ultimately resulting in cell death (Pogliano et al., 2012).
Structure-Activity Relationships :
- Extensive research has been conducted on the structure-activity relationships of Daptomycin, highlighting its biosynthesis and modifications to enhance its antimicrobial properties (Karas et al., 2020).
Mode of Action and Resistance Mechanisms :
- Studies on Daptomycin have explored its mode of action, focusing on its impact on cell membranes and the development of resistance mechanisms (Gray & Wenzel, 2020).
Combination Therapy and High-Dose Strategies :
- Research has examined the use of Daptomycin in combination with other antibiotics and at high doses, aiming to enhance its efficacy against difficult-to-treat infections (Gould et al., 2013).
Pre-clinical Experiences and Safety Profile :
- Daptomycin has been evaluated for its broad-spectrum activity, pharmacokinetics, and safety profile in pre-clinical studies, confirming its potential as a reliable treatment option for Gram-positive infections (Hawkey, 2008).
Safety And Hazards
Daptomycin can cause the breakdown of muscle tissue, which can lead to kidney failure . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Daptomycin is entering a market increasingly crowded with new anti-Gram-positive agents. More work is required to establish those settings where daptomycin and other new compounds offer real advantages over established glycopeptides and over each other . There are increasing reports of daptomycin resistance, in Staphylococcus aureus, Enterococcus faecium and Enterococcus faecalis isolates .
properties
IUPAC Name |
(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45+,46+,47+,48+,49+,50-,60+,61+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAKLVKFURWEDJ-RWDRXURGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H101N17O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1620.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daptomycin | |
CAS RN |
103060-53-3 | |
Record name | Daptomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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